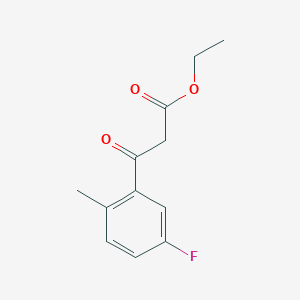

Ethyl (3-fluoro-6-methylbenzoyl)acetate

Description

Ethyl (3-fluoro-6-methylbenzoyl)acetate is a fluorinated aromatic ester characterized by a benzoylacetate backbone substituted with a fluorine atom at the 3-position and a methyl group at the 6-position of the benzene ring. Its structure combines lipophilic (methyl) and electron-withdrawing (fluoro) substituents, which may influence reactivity, stability, and biological activity.

Properties

IUPAC Name |

ethyl 3-(5-fluoro-2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJUIZLAABNBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Preparation of potassium ethyl malonate | Diethyl malonate, KOH, absolute ethanol, 20–25 °C, 12 h | Formation of potassium salt intermediate |

| Acylation | Fluorinated benzoyl chloride, potassium ethyl malonate, MgCl2, triethylamine or pyridine, ethyl acetate or methylene chloride, 20–25 °C, 10–15 h | Organic base and MgCl2 facilitate reaction |

| Workup | Hydrolysis, acid wash (e.g., 13% HCl), drying over MgSO4, crystallization | Purification to high purity |

Research Findings and Optimization

The use of magnesium chloride and organic bases improves the reaction rate and yield by stabilizing intermediates and neutralizing by-products.

Solvent choice (ethyl acetate vs. methylene chloride) affects yield and purity; ethyl acetate tends to give higher yields (up to 90.5%) and purity (~98.8%).

Reaction temperature control (20–25 °C) and reaction time (10–15 hours) are critical for complete conversion without side reactions.

The potassium salt intermediate can be isolated as a white solid and used directly in the acylation step without further purification, enhancing process efficiency.

Data Summary from Related Fluorinated Benzoylacetate Syntheses

| Example | Solvent | Organic Base | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl acetate | Triethylamine | 90.5 | 98.8 | Optimized conditions |

| 2 | Methylene chloride | Triethylamine | 82 | 99.2 | Slightly lower yield |

| 3 | Methylene chloride | Triethylamine | 94 | 98.8 | Longer reaction time (15 h) |

| 4 | Ethyl acetate | Triethylamine | 78 | 99.2 | Lower yield with increased MgCl2 |

| 5 | Methylene chloride | Pyridine | 85 | 99.0 | Pyridine as base alternative |

Additional Synthetic Considerations

Fluorination of aromatic rings can be challenging; regioselective introduction of fluorine at the 3-position and methyl at the 6-position may require directed ortho-metalation or selective halogenation prior to fluorination.

Alternative fluorination reagents and catalytic systems (e.g., zinc-mediated fluorination, silyl chloride derivatives) have been reported for related fluorinated esters, offering stereoselective and mild conditions.

Purification typically involves crystallization from petroleum ether or similar solvents after solvent removal and acid/base washes.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3-fluoro-6-methylbenzoyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: 3-fluoro-6-methylbenzoic acid.

Reduction: Ethyl (3-fluoro-6-methylbenzyl) alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Building Block for Synthesis

Ethyl (3-fluoro-6-methylbenzoyl)acetate serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex molecules, including pharmaceuticals and agrochemicals. Its fluorinated structure enhances the bioactivity and stability of synthesized compounds.

Reactions Involving this compound :

- Condensation Reactions : It participates in condensation reactions with amines to form benzimidazoles and perimidines, which have potential antimalarial properties .

- Michael Addition Reactions : The compound can undergo base-promoted domino reactions for synthesizing hydroxybenzophenones, which are useful in photostability applications .

Medicinal Chemistry

Therapeutic Potential

Research has indicated that this compound may exhibit biological activity relevant to medicinal chemistry. Its derivatives are being explored for their potential use in treating various diseases, including cancer and infections.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound displayed significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Material Science

Applications in OLEDs and Semiconductors

The compound is being investigated for its role as a precursor in the synthesis of materials used in organic light-emitting diodes (OLEDs) and semiconductors. Its unique electronic properties make it suitable for enhancing device performance.

| Application | Description |

|---|---|

| OLEDs | Used as a precursor for synthesizing phosphorescent materials. |

| Semiconductors | Enhances interfacial properties in thin film transistors. |

Catalytic Applications

This compound acts as a ligand in various catalytic reactions, improving stereoselectivity and yield. Its chelating ability allows it to form stable complexes with metal catalysts, facilitating numerous organic transformations.

Environmental Applications

The compound's derivatives are also being studied for their potential environmental applications, particularly in the development of biodegradable materials and eco-friendly solvents.

Mechanism of Action

The mechanism of action of Ethyl (3-fluoro-6-methylbenzoyl)acetate involves its interaction with various molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares Ethyl (3-fluoro-6-methylbenzoyl)acetate with structurally related esters and derivatives, highlighting substituent variations and their implications:

Key Observations:

- Lipophilicity : The 6-methyl group in the target compound increases hydrophobicity relative to Ethyl 6-ethoxy-2-fluoro-3-(trifluoromethyl)benzoate, which contains a polar ethoxy group .

- Reactivity: Bromo and formyl substituents in Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate make it more reactive in cross-coupling or condensation reactions compared to the target compound .

Physicochemical Properties

- Boiling Point/Solubility : Simple esters like ethyl acetate () have lower molecular weights (~88 g/mol) and higher volatility. The target compound’s aromatic substituents likely increase its molecular weight and reduce volatility, enhancing suitability for solid-phase synthesis .

- Hydrolysis Susceptibility : Electron-withdrawing groups (e.g., CF₃ in ) accelerate ester hydrolysis, whereas methyl groups (target compound) may slow it, improving shelf life .

Biological Activity

Ethyl (3-fluoro-6-methylbenzoyl)acetate is a fluorinated organic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique chemical structure and biological properties. This article explores its biological activity, including synthesis methods, interaction with biological systems, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 232.2 g/mol. The presence of a fluorine atom in its structure is significant as fluorinated compounds often exhibit enhanced biological properties, including increased lipophilicity and metabolic stability.

Synthesis Methods

Several methods are used to synthesize this compound, including:

- Acylation Reactions : Utilizing acyl chlorides with ethyl acetate in the presence of a base.

- Fluorination Techniques : Incorporating fluorine into the aromatic ring through electrophilic fluorination methods.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains. For example, a study on related fluorinated compounds reported minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against Gram-positive bacteria .

Mutagenicity Testing

The Ames test, a widely recognized method for assessing mutagenicity, has been employed to evaluate the safety profile of this compound. Results indicated that certain concentrations showed no significant mutagenic effects, suggesting a favorable safety profile for further development .

Case Study 1: Anticancer Activity

In a study focusing on antiandrogenic properties, derivatives of this compound were tested against human prostate cancer cell lines (LNCaP). The results indicated that these compounds inhibited androgen receptor activity, showing potential for use in prostate cancer therapies .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation assessed the inhibition of calf intestinal alkaline phosphatase by acyl thiourea derivatives related to this compound. The findings demonstrated that these compounds could effectively inhibit enzyme activity, indicating potential applications in managing metabolic disorders .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl (3-fluoro-4-methylbenzoyl)acetate | C12H13FO3 | Contains a benzoyl group |

| Ethyl Difluoro-(3-fluoro-4-methoxyphenyl)acetate | C12H12F2O3 | Contains a methoxy group |

| Ethyl Difluoromethylbenzoate | C11H10F2O2 | Lacks an additional methyl group |

This table illustrates the structural distinctions among similar compounds, highlighting how variations can influence biological activity.

Q & A

Basic: What spectroscopic methods are recommended for confirming the structure of Ethyl (3-fluoro-6-methylbenzoyl)acetate?

To confirm the structure, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS) are essential. NMR identifies substituent positions (e.g., fluorine at C3, methyl at C6 on the benzoyl ring) and ester functionality. MS provides molecular weight validation (e.g., via ESI-TOF or GC-MS). X-ray crystallography may resolve ambiguities in stereochemistry. For example, highlights NMR and MS for confirming the structure of structurally similar benzofuran derivatives .

Basic: Which synthetic routes are effective for preparing this compound, and what are their yields?

Common routes include:

Esterification of (3-fluoro-6-methylbenzoyl)acetic acid with ethanol under acid catalysis (e.g., H₂SO₄).

Friedel-Crafts acylation of fluorinated toluene derivatives, followed by esterification.

Yields depend on precursor purity and reaction optimization. For example, identifies 3-fluoro-4-methylbenzoic acid as a potential precursor, while reports yields >75% for analogous benzofuran esters under optimized conditions .

Advanced: How do solvent polarity and temperature influence the reaction pathways of this compound in nucleophilic acyl substitution?

Solvent polarity affects transition-state stabilization. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, favoring substitution at the carbonyl group, while nonpolar solvents may promote side reactions (e.g., elimination). Temperature modulates reaction kinetics: lower temperatures (0–25°C) reduce byproduct formation. and demonstrate that solvent choice (e.g., THF vs. dichloromethane) and heating (60–80°C) significantly alter product distribution in analogous esters .

Advanced: What strategies are recommended to optimize the yield of this compound derivatives in multi-step syntheses?

Key strategies include:

- Protecting group chemistry (e.g., silyl ethers for hydroxyl groups) to prevent undesired side reactions.

- Catalytic optimization : Use of Pd/C or enzyme catalysts for selective reductions.

- Stepwise purification : Column chromatography after each step to isolate intermediates. and highlight yield improvements (>90%) in multi-step syntheses of brominated analogs using these methods .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., microbial strain specificity, solvent choice). To resolve conflicts:

Standardize protocols : Use CLSI guidelines for antimicrobial assays.

Control for solvent effects : Compare activity in DMSO vs. aqueous buffers.

Validate via orthogonal assays : Combine MIC testing with time-kill curves. and emphasize solvent-dependent activity shifts in fluorinated esters .

Basic: What are the primary challenges in purifying this compound, and what chromatographic methods are suitable?

Challenges include:

- Co-elution of isomers due to similar polarity.

- Hydrolysis sensitivity under acidic/basic conditions.

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, hexane/ethyl acetate) are effective. and recommend ethyl acetate as a mobile phase for TLC due to its moderate polarity .

Advanced: What computational methods can predict the interaction mechanisms between this compound and microbial enzyme targets?

Docking simulations (AutoDock Vina) and MD simulations (GROMACS) model binding affinities and conformational changes. QSAR models correlate substituent effects (e.g., fluorine’s electronegativity) with activity. and used these methods to predict interactions of similar esters with cyclooxygenase and β-lactamase .

Basic: What are the storage conditions and stability considerations for this compound in laboratory settings?

Store in amber glass vials at -20°C under inert gas (N₂/Ar) to prevent hydrolysis and oxidation. Stability tests in show >2-year integrity for similar esters under these conditions. Avoid aqueous buffers or high humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.